N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHRASVYKQAEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes under superelectrophilic activation conditions using triflic acid (TfOH) . This reaction forms the furan derivative, which can then be coupled with a thiophene carboxamide through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the aromatic rings, side chains, and functional groups. Key comparisons include:
A. N-Substituted Thiophene-2-Carboxamides ()
T-IV-B (N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide) :
- IR shows NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Comparison with Target Compound :
The furan and hydroxy groups in the target compound may improve solubility via hydrogen bonding, unlike the nitro or tolyl groups in T-IV-H/I/B, which increase hydrophobicity.
B. Thiophene/Furan Carboxamides with Heterocyclic Substituents ()
- Compound 14 (N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide) :
Structural Conformation and Crystallography
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) :
Comparison with Target Compound : The hydroxypropyl side chain in the target compound may introduce additional steric hindrance, increasing dihedral angles and reducing crystallinity compared to simpler aryl-substituted analogs.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 223.27 g/mol
- CAS Number : 1795484-04-6
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| HeLa (Cervical) | 7.1 |
| A549 (Lung) | 6.8 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vivo studies demonstrated that the compound could reduce inflammation markers in murine models of arthritis, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
